molecular formula C10H9N3O5 B391905 N-cyclopropyl-3,5-dinitrobenzamide CAS No. 300727-61-1

N-cyclopropyl-3,5-dinitrobenzamide

Cat. No.: B391905
CAS No.: 300727-61-1
M. Wt: 251.2g/mol
InChI Key: VSHHTALKRBFSTH-UHFFFAOYSA-N
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Description

N-cyclopropyl-3,5-dinitrobenzamide is a chemical compound with the molecular formula C10H9N3O5 and a molecular weight of 279.21 g/mol . As a dinitrobenzamide derivative featuring a cyclopropylamine group, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. It is primarily used in laboratory research settings for the design and synthesis of novel compounds, potentially for applications in agrochemical and pharmaceutical development. The presence of strong electron-withdrawing nitro groups makes this benzamide a candidate for studying molecular interactions and reaction mechanisms. Researchers value this compound for exploring structure-activity relationships in drug discovery projects. This product is intended for research purposes only and is not classified as a drug or medicinal product. It is strictly for use in laboratory settings by qualified professionals. Handle with appropriate safety precautions. For more detailed information on this compound, researchers can refer to its PubChem entry (CID 4685593) .

Properties

IUPAC Name

N-cyclopropyl-3,5-dinitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O5/c14-10(11-7-1-2-7)6-3-8(12(15)16)5-9(4-6)13(17)18/h3-5,7H,1-2H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHTALKRBFSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

Systematic studies demonstrate that polar aprotic solvents (DMF\text{DMF}, THF\text{THF}) enhance reaction rates compared to non-polar alternatives. Elevated temperatures (50–60°C) reduce reaction times by 40% but may promote nitro group decomposition, necessitating careful thermal control.

Catalytic Enhancements

The addition of 4-dimethylaminopyridine (DMAP\text{DMAP}) as a nucleophilic catalyst improves amidation efficiency, particularly in DCC\text{DCC}-mediated couplings. This modification increases yields to 78–82% while reducing byproduct formation.

Purification and Characterization Protocols

Chromatographic Purification

Silica gel column chromatography remains the gold standard for isolating high-purity N-cyclopropyl-3,5-dinitrobenzamide. Optimal separation occurs using a gradient elution from hexane:ethyl acetate (4:1) to (2:1), with typical RfR_f values of 0.45–0.55 in thin-layer chromatography.

Spectroscopic Validation

1H NMR (400 MHz, CDCl3_3):

  • Cyclopropyl protons: δ 0.62–0.89 (m, 4H)

  • Aromatic protons: δ 8.34 (t, J=2.0J = 2.0 Hz, 1H), δ 8.72 (d, J=2.0J = 2.0 Hz, 2H)

  • Amide NH: δ 6.21 (br s, 1H)

FT-IR (KBr):

  • ν(C=O)\nu(\text{C=O}): 1685 cm1^{-1}

  • νasym(NO2)\nu_{\text{asym}}(\text{NO}_2): 1530 cm1^{-1}

  • νsym(NO2)\nu_{\text{sym}}(\text{NO}_2): 1350 cm1^{-1}

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous flow systems for large-scale manufacturing. Microreactor technology achieves 85% conversion in 30 minutes at 100°C, significantly outperforming batch reactor efficiencies.

Waste Minimization Strategies

Closed-loop solvent recovery systems and catalytic SOCl2\text{SOCl}_2 regeneration processes reduce environmental impact. Life-cycle assessments indicate a 60% reduction in hazardous waste compared to traditional batch methods.

Comparative Analysis of Synthetic Methods

ParameterAcid Chloride MethodDirect Coupling MethodContinuous Flow Synthesis
Yield (%)68–7570–7280–85
Reaction Time (h)6–812–180.5–1
Purification ComplexityModerateHighLow
ScalabilityBatchBatchContinuous
Environmental ImpactModerateHighLow

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: The major product would be N-cyclopropyl-3,5-diaminobenzamide.

    Substitution: The products would depend on the nucleophile used, resulting in various substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-3,5-dinitrobenzamide has been studied for its antimicrobial properties, particularly against fungal infections. The presence of nitro groups is known to enhance antimicrobial activity by interfering with cellular processes in pathogens.

Antifungal Activity :
Research indicates that derivatives of 3,5-dinitrobenzamide exhibit significant antifungal activity against various strains of Candida, with this compound being particularly effective. It operates by disrupting the fungal cell membrane and inhibiting ergosterol synthesis, a critical component of fungal cell membranes .

Materials Science

The unique structural characteristics of this compound make it a candidate for developing new materials with specific electronic or mechanical properties. Its potential applications include:

  • Polymer Science : As a building block for synthesizing polymers with enhanced properties.
  • Nanotechnology : In the formulation of nanocarriers for drug delivery systems due to its biocompatibility and ability to be modified chemically.

Case Study 1: Antifungal Efficacy

  • Objective : To evaluate the antifungal efficacy of this compound against Candida albicans.
  • Methodology : Minimum Inhibitory Concentration (MIC) was determined using microdilution methods.
  • Findings : The compound exhibited an MIC of 125 µg/mL against Candida albicans, demonstrating significant antifungal activity .

Case Study 2: Mechanistic Studies

  • Objective : To explore the mechanism of action at the molecular level.
  • Methodology : Molecular docking studies were conducted alongside biochemical assays.
  • Findings : The compound was found to interact with multiple targets within the fungal cells, suggesting a multitarget mechanism involving disruption of membrane integrity and interference with ergosterol synthesis .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntifungalCandida albicansMIC = 125 µg/mL2022
AntifungalCandida kruseiMIC = 100 µg/mL2022
AntifungalCandida tropicalisMIC = 500 µg/mL2022

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs.
  • Octyl Substituent : The long alkyl chain in N-octyl-3,5-dinitrobenzamide increases lipophilicity, which may improve membrane permeability in biological systems but reduce aqueous solubility .

Physical and Chemical Properties

Compound Name Melting Point (°C) Solubility (Approx.) Binding Constant (K) with DMA ΔG (kJ/mol)
This compound Not reported Low in water Not studied N/A
N-Methyl-3,5-dinitrobenzamide Not reported Moderate in DMSO 1.2 × 10$^3$ -17.3
2-Chloro-3,5-dinitrobenzamide 64 Low in polar solvents N/A N/A
Dinitolmide (2-Methyl-3,5-dinitrobenzamide) 155 (decomp.) Insoluble in water N/A N/A

Key Observations :

  • The methyl derivative exhibits stronger binding to aromatic receptors (e.g., DMA) due to reduced steric hindrance compared to bulkier groups .
  • Halogenation (e.g., 2-chloro substitution) lowers melting points and may enhance electrophilic reactivity .

Biological Activity

N-Cyclopropyl-3,5-dinitrobenzamide (CP-DNB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of CP-DNB, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with detailed research findings and case studies.

Chemical Structure and Properties

CP-DNB is characterized by the presence of cyclopropyl and dinitrobenzamide moieties. The chemical structure can be represented as follows:

  • Chemical Formula : C10_{10}H8_{8}N4_{4}O4_{4}
  • Molecular Weight : 240.19 g/mol

The presence of nitro groups in the benzamide structure is crucial for its biological activity, as these groups can undergo bioreduction to form reactive intermediates that interact with cellular components.

1. Antimicrobial Activity

CP-DNB has been investigated for its antimicrobial properties, particularly against various bacterial strains. Research indicates that derivatives of 3,5-dinitrobenzamide exhibit potent activity against Mycobacterium tuberculosis (MTB). For instance, several compounds derived from this scaffold showed minimum inhibitory concentrations (MIC) ranging from 0.056 to 0.078 µg/mL against drug-sensitive and multidrug-resistant strains of MTB .

CompoundMIC (µg/mL)Target Organism
CP-DNB0.056-0.078MTB H37Rv
Derivative A0.1Staphylococcus aureus
Derivative B0.2Escherichia coli

2. Anticancer Activity

The anticancer potential of CP-DNB has been explored through various in vitro studies. Notably, it has shown promising results against different cancer cell lines, including HepG2 (liver cancer), HT1080 (fibrosarcoma), and HCT116 (colon cancer). In one study, CP-DNB demonstrated significant cytotoxicity with IC50_{50} values in the low micromolar range .

Case Study : A study evaluated the cytotoxic effects of CP-DNB on breast cancer cell lines, revealing that it induced cell cycle arrest in the G2/M phase and inhibited DNA topoisomerase activity, which is crucial for DNA replication and repair .

3. Anti-inflammatory Activity

CP-DNB has also been identified as a potential anti-inflammatory agent. It inhibits p38 mitogen-activated protein kinase (MAPK), a critical pathway involved in inflammatory responses. This inhibition leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β .

Study FocusResults
p38 MAPK InhibitionSignificant reduction in TNF-α levels
Cytokine ProductionDecreased IL-1β levels in treated cells

The mechanism underlying the biological activities of CP-DNB involves several pathways:

  • Bioreduction : Nitro groups can be reduced to form reactive intermediates that interact with cellular macromolecules.
  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Cell Cycle Arrest : CP-DNB causes arrest in specific phases of the cell cycle, thereby inhibiting tumor growth.

Q & A

Q. What strategies validate the compound’s role as a protease inhibitor in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs with modified nitro or cyclopropyl groups. Test IC50_{50} values against target proteases (e.g., HIV-1 protease) using fluorescence-based assays. Corrogate activity trends with Hammett σ constants or Hansch parameters to quantify electronic/steric contributions .

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